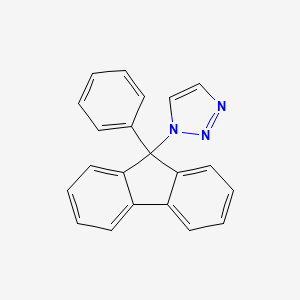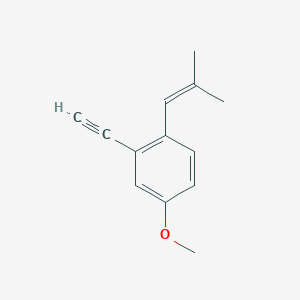
2-Ethynyl-4-methoxy-1-(2-methylprop-1-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-4-methoxy-1-(2-methylprop-1-en-1-yl)benzene is an aromatic compound with a unique structure that includes an ethynyl group, a methoxy group, and a 2-methylprop-1-en-1-yl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4-methoxy-1-(2-methylprop-1-en-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and propargyl bromide.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a Grignard reaction or a similar organometallic reaction.
Alkyne Addition: The intermediate is then subjected to an alkyne addition reaction to introduce the ethynyl group.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethynyl-4-methoxy-1-(2-methylprop-1-en-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Aluminum chloride (AlCl₃), sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of ethyl-substituted benzene derivatives
Substitution: Introduction of various functional groups such as nitro, halogen, or alkyl groups
Applications De Recherche Scientifique
2-Ethynyl-4-methoxy-1-(2-methylprop-1-en-1-yl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Mécanisme D'action
The mechanism of action of 2-Ethynyl-4-methoxy-1-(2-methylprop-1-en-1-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The ethynyl group can participate in cycloaddition reactions, while the methoxy group can donate electron density to the benzene ring, enhancing its reactivity. The 2-methylprop-1-en-1-yl group can undergo further chemical transformations, making the compound versatile for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar structure with a prop-2-yn-1-yloxy group instead of the 2-methylprop-1-en-1-yl group.
1-Ethynyl-4-methoxy-2-methylbenzene: Contains an ethynyl group and a methoxy group but lacks the 2-methylprop-1-en-1-yl group.
(E)-4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate: Contains a similar methoxy and prop-1-en-1-yl group but with a different ester functionality.
Uniqueness
2-Ethynyl-4-methoxy-1-(2-methylprop-1-en-1-yl)benzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications.
Propriétés
Numéro CAS |
819871-56-2 |
|---|---|
Formule moléculaire |
C13H14O |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
2-ethynyl-4-methoxy-1-(2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C13H14O/c1-5-11-9-13(14-4)7-6-12(11)8-10(2)3/h1,6-9H,2-4H3 |
Clé InChI |
RIOQRMZIESNAQK-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=C(C=C(C=C1)OC)C#C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-ethoxyphenol)](/img/structure/B14206922.png)
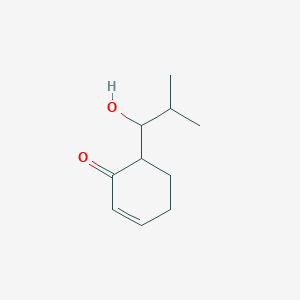
![Benzenesulfonamide, N-[5-(methylamino)-2-thiazolyl]-](/img/structure/B14206931.png)
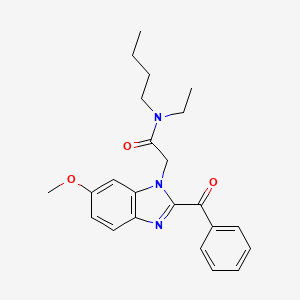

![2-{[(6-Bromohexyl)oxy]methyl}-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B14206940.png)
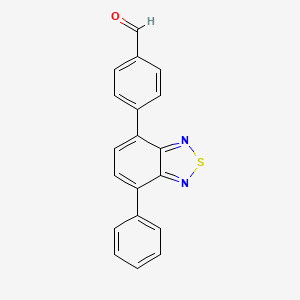
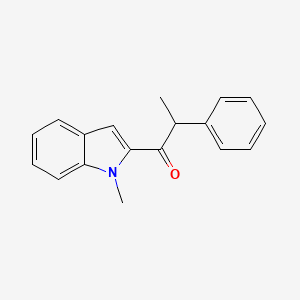
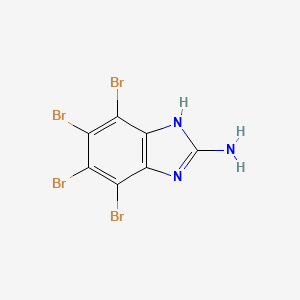
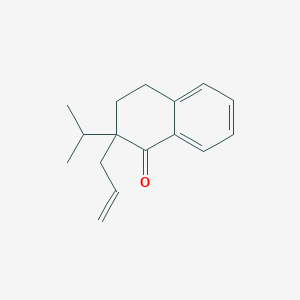
![4-{[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-ylidene]methyl}benzene-1-sulfonic acid](/img/structure/B14206971.png)
